molecular formula C12H14N2O B3027043 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 1221153-84-9

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B3027043
CAS No.: 1221153-84-9
M. Wt: 202.25
InChI Key: JRXMCKDWYVVJMJ-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a chemical compound belonging to the class of heterocyclic compounds known as pyrrolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. The presence of an isopropyl group and an ethanone moiety further defines its unique chemical structure .

Preparation Methods

The synthesis of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired pyrrolopyridine structure .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropyl group, which may confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-(1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8(2)14-7-11(9(3)15)10-4-5-13-6-12(10)14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXMCKDWYVVJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=NC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189561
Record name 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221153-84-9
Record name 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221153-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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